molecular formula C13H13N3O B5705309 (Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile

Cat. No.: B5705309
M. Wt: 227.26 g/mol
InChI Key: YCOLKYOTVICOKL-XFXZXTDPSA-N
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Description

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile is an organic compound that features a benzimidazole ring, a hydroxy group, and a nitrile group. Compounds containing benzimidazole rings are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile typically involves the formation of the benzimidazole ring followed by the introduction of the hydroxy and nitrile groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids or their derivatives to form the benzimidazole ring.

    Functional Group Introduction: Subsequent reactions to introduce the hydroxy and nitrile groups, possibly through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole rings are often used as ligands in catalytic processes.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown potential in cancer treatment.

Industry

    Pharmaceuticals: Used in the development of drugs.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A methylated derivative.

    3-Hydroxybenzimidazole: A hydroxylated derivative.

Uniqueness

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile is unique due to the combination of the hydroxy, nitrile, and benzimidazole moieties, which may confer distinct chemical reactivity and biological activity compared to simpler benzimidazole derivatives.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-12(17)9(8-14)13-15-10-6-4-5-7-11(10)16(13)2/h4-7,17H,3H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLKYOTVICOKL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C1=NC2=CC=CC=C2N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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